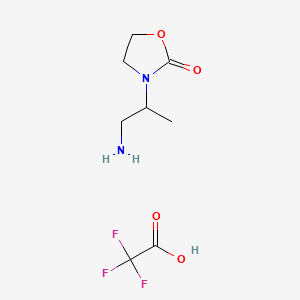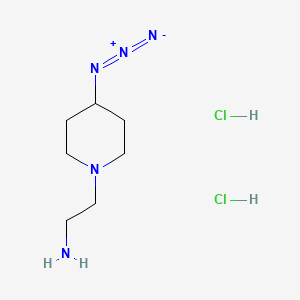
3-(1-Aminopropan-2-yl)-1,3-oxazolidin-2-one,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one; trifluoroacetic acid is a compound that combines an oxazolidinone ring with an aminopropyl group and is stabilized by trifluoroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with an aminopropyl group. One common method involves the use of dimethyl carbonate in a flow system over solid catalysts to achieve carbamoylation of primary, secondary, and aromatic amines . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as iron-chrome (TZC-3/1) can enhance the efficiency of the process, leading to higher yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield aminopropyl-substituted oxazolidinones.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxazolidinones, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes. For example, it may act as an inhibitor of bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share a similar nitrogen-containing ring structure and are used in medicinal chemistry for their bioactive properties.
Triazole-containing scaffolds: These heterocyclic compounds are also used in drug discovery and have applications in various fields, including pharmaceuticals and agrochemicals.
Uniqueness
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one is unique due to its specific combination of an oxazolidinone ring and an aminopropyl group, which imparts distinct chemical and biological properties. Its stability in the presence of trifluoroacetic acid further enhances its utility in various applications .
Propriétés
Formule moléculaire |
C8H13F3N2O4 |
|---|---|
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
3-(1-aminopropan-2-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O2.C2HF3O2/c1-5(4-7)8-2-3-10-6(8)9;3-2(4,5)1(6)7/h5H,2-4,7H2,1H3;(H,6,7) |
Clé InChI |
AVYWPGKQYXMMRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N1CCOC1=O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)


![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)

![3-[(Tert-butoxy)methyl]pyrrolidinehydrochloride](/img/structure/B15318263.png)
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
![2-({[1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B15318288.png)
![2-[4-(4-Phenoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15318290.png)



